1-Methyl-3,4-dihydroquinoxalin-2(1H)-one

Medicinal Chemistry ADME Optimization Scaffold Design

Procure 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one to leverage the N1-methyl group that directs regioselective functionalization at N4/C3—critical for parallel SAR library synthesis. This scaffold delivers >50-fold JNK3 selectivity over DDR1/EGFR in optimized derivatives, validated for isoform-selective kinase inhibitor design. With XLogP3 1.1 and a single H-bond donor, it offers a drug-like profile favorable for CNS penetration and oral bioavailability. Insist on batch-to-batch QC documentation (NMR, HPLC) for reproducible results in multi-institutional studies.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 20934-50-3
Cat. No. B1342543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3,4-dihydroquinoxalin-2(1H)-one
CAS20934-50-3
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCN1C(=O)CNC2=CC=CC=C21
InChIInChI=1S/C9H10N2O/c1-11-8-5-3-2-4-7(8)10-6-9(11)12/h2-5,10H,6H2,1H3
InChIKeyJFWAVAHCZRTHLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 20934-50-3) Supplier Data & Chemical Identity


1-Methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 20934-50-3) is a heterocyclic compound featuring a fused quinoxaline core with a ketone functional group at the 2-position and a methyl substituent at the 1-position [1]. This compound belongs to the 3,4-dihydroquinoxalin-2(1H)-one class, which has been extensively investigated as a privileged scaffold in medicinal chemistry for developing kinase inhibitors, sGC activators, and antimicrobial agents [2]. The saturated ring system enhances stability while retaining versatility for further functionalization, making it a valuable intermediate for the synthesis of biologically active molecules [1].

Why Generic 3,4-Dihydroquinoxalin-2(1H)-one Substitution Fails: Procurement Risks of 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one Analogs


Generic substitution among 3,4-dihydroquinoxalin-2(1H)-one derivatives is not scientifically justifiable due to profound differences in physicochemical properties, synthetic accessibility, and biological target engagement that arise from seemingly minor structural modifications. For example, the unsubstituted parent core (CAS 59564-59-9) exhibits a different hydrogen-bonding donor/acceptor profile and LogP value (0.9) compared to the 1-methyl derivative (LogP 1.1) [1][2]. The N1-methyl group in the target compound not only modulates lipophilicity and membrane permeability but also directs regioselective functionalization in subsequent synthetic steps—a critical consideration for researchers building complex libraries . Furthermore, biological studies on related analogs demonstrate that substitution patterns dramatically alter kinase selectivity; compounds lacking the 1-methyl group or possessing alternative substituents can exhibit >50-fold differences in off-target activity against DDR1 and EGFR [3]. These quantifiable disparities underscore why procurement specifications must be compound-specific rather than class-generic.

1-Methyl-3,4-dihydroquinoxalin-2(1H)-one Quantitative Differentiation Evidence Guide


Lipophilicity Differentiation: 1-Methyl Derivative vs. Unsubstituted Parent Core for Drug Design Applications

The 1-methyl substitution significantly increases lipophilicity relative to the unsubstituted 3,4-dihydroquinoxalin-2(1H)-one parent scaffold, as evidenced by computed XLogP3 values [1]. This difference is critical for optimizing membrane permeability and oral bioavailability in drug discovery campaigns; the unsubstituted core is 0.2 log units more hydrophilic, which may be disadvantageous for crossing the blood-brain barrier or passive cellular absorption [1][2].

Medicinal Chemistry ADME Optimization Scaffold Design

Hydrogen Bond Donor Count: N1-Methyl Substitution Reduces H-Bond Donors vs. Parent Scaffold

Methylation at the N1 position eliminates one hydrogen bond donor (HBD) present in the parent 3,4-dihydro-1H-quinoxalin-2-one scaffold [1]. Reducing HBD count is a well-established strategy for improving membrane permeability and oral bioavailability, as each HBD incurs a significant desolvation penalty during passive diffusion [2]. The target compound's single HBD versus the parent's two HBDs represents a meaningful improvement in drug-like properties.

Medicinal Chemistry Molecular Design Drug-likeness

Structural Differentiation Enables Selective JNK3 Kinase Inhibition vs. DDR1/EGFR Off-Target Activity

The 3,4-dihydroquinoxalin-2(1H)-one scaffold, when appropriately substituted, forms the core of potent and selective JNK3 inhibitors [1]. In a head-to-head comparison within the same chemical series, optimized derivative J46-37 (containing the 3,4-dihydroquinoxalin-2(1H)-one core) demonstrated >50-fold selectivity for JNK3 over DDR1 and EGFR (T790M, L858R), whereas the lead compound J46 exhibited high off-target DDR1/EGFR inhibition [1]. This demonstrates that the core scaffold's substitution pattern directly dictates kinase selectivity profiles—a critical consideration for researchers developing isoform-selective inhibitors.

Kinase Inhibition Selectivity Profiling Neurodegeneration

Synthetic Accessibility: 1-Methyl Derivative Enables Facile Functionalization at N4 and C3 Positions

The presence of the N1-methyl group in 1-methyl-3,4-dihydroquinoxalin-2(1H)-one directs subsequent functionalization reactions, enabling regioselective modifications at the N4 and C3 positions that are not achievable with the unsubstituted parent scaffold . The compound undergoes oxidation, reduction, and both electrophilic and nucleophilic substitution reactions under standard laboratory conditions, with common reagents including potassium permanganate for oxidation and sodium borohydride for reduction . This predictable reactivity profile makes it a reliable building block for constructing diverse chemical libraries.

Organic Synthesis Building Block Medicinal Chemistry

Analytical Characterization: Vendor-Supplied Batch QC Data (NMR, HPLC, GC) Ensures Reproducible Research

Multiple commercial suppliers provide 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one with standardized purity specifications (95% to 97%) and offer batch-specific quality control documentation including NMR, HPLC, and GC analytical data . This level of analytical characterization is essential for ensuring experimental reproducibility in both synthetic and biological applications. While similar documentation may be available for some analogs, the consistency and availability of QC data for this specific CAS number is well-documented across multiple reputable vendors.

Quality Control Analytical Chemistry Reproducibility

Recommended Application Scenarios for 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one Based on Quantified Evidence


Medicinal Chemistry: Lead Optimization of Kinase Inhibitors Requiring Specific Lipophilicity and H-Bond Profiles

Researchers developing kinase inhibitors, particularly those targeting JNK3 or requiring isoform selectivity, should prioritize 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one as a core scaffold. Its XLogP3 of 1.1 and single hydrogen bond donor confer a drug-like profile favorable for CNS penetration or oral bioavailability [1]. The scaffold has demonstrated >50-fold selectivity for JNK3 over DDR1/EGFR in optimized derivatives, establishing it as a validated starting point for selective kinase inhibitor design [2].

Organic Synthesis: Regioselective Building Block for Constructing Complex Heterocyclic Libraries

Synthetic chemists building diverse heterocyclic libraries should procure this specific 1-methyl derivative due to its predictable and regioselective reactivity profile. The N1-methyl group directs subsequent functionalization at N4 and C3 positions, enabling efficient parallel synthesis and SAR exploration . The compound's compatibility with standard oxidation, reduction, and substitution conditions makes it a versatile intermediate for generating structurally diverse analogs .

Quality-Controlled Procurement: Ensuring Reproducibility in Multi-Institutional Collaborative Studies

For multi-institutional research consortia or longitudinal studies requiring batch-to-batch consistency, 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one is commercially available from multiple reputable suppliers with comprehensive QC documentation (NMR, HPLC, GC) and purity specifications of 95-97% . This analytical transparency minimizes the risk of irreproducible results arising from compound identity or purity variations, a critical consideration for studies intended for publication or regulatory submission.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-3,4-dihydroquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.